molecular formula C12H24N2O2 B13953583 (S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13953583
M. Wt: 228.33 g/mol
InChI Key: BFGCSPMSQGLQIH-JTQLQIEISA-N
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Description

(S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate with methylamine under controlled conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkoxylated pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 3-(2-(propylamino)ethyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylamino group, which imparts distinct chemical and biological properties. This compound’s ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3S)-3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-7-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

BFGCSPMSQGLQIH-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCNC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCNC

Origin of Product

United States

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